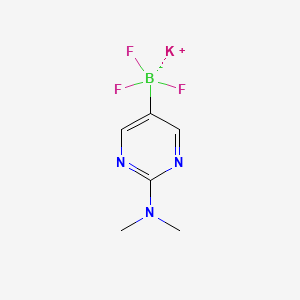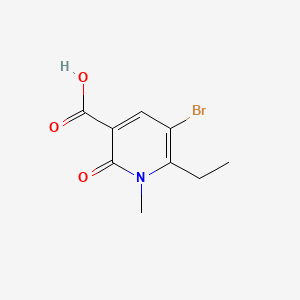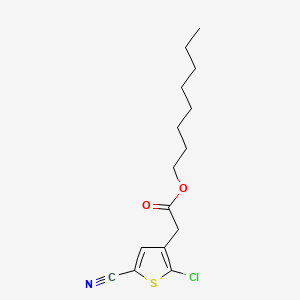
Fmoc-DL-6-Azatryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-DL-6-Azatryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 6-azaindole moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the 6-azaindole structure imparts unique photophysical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-6-Azatryptophan typically involves the protection of the amino group of 6-azatryptophan with the Fmoc group. This can be achieved by reacting 6-azatryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), and the reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-6-Azatryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to modify the indole ring or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of bases like piperidine to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized indole derivatives, and substituted tryptophan analogs .
Scientific Research Applications
Chemistry
Fmoc-DL-6-Azatryptophan is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. Its unique photophysical properties make it useful in studying protein structure and dynamics .
Biology
In biological research, this compound is used as a fluorescent probe to investigate protein-protein interactions and enzyme activities. Its ability to be selectively excited allows for detailed studies of protein behavior in complex biological systems .
Medicine
Its biocompatibility and ability to form hydrogels make it suitable for use in tissue engineering and regenerative medicine .
Industry
In the industrial sector, this compound is used in the development of new materials, including hydrogels and nanomaterials, for various applications such as drug delivery systems and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-DL-6-Azatryptophan involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. The 6-azaindole moiety interacts with proteins and enzymes, altering their structure and function. The compound’s fluorescence properties enable it to act as a probe for studying molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-5-chloro-DL-tryptophan
- Fmoc-5-methoxy-L-tryptophan
- Fmoc-5-fluoro-DL-tryptophan
- Fmoc-5-hydroxy-L-tryptophan
- Fmoc-5-bromo-DL-tryptophan
- Fmoc-7-methyl-DL-tryptophan
- Fmoc-6-methyl-DL-tryptophan
- Fmoc-7-azatryptophan
Uniqueness
Fmoc-DL-6-Azatryptophan is unique due to its 6-azaindole structure, which imparts distinct photophysical properties. This makes it particularly useful in fluorescence-based studies and applications where selective excitation is required. Additionally, its ability to form stable hydrogels enhances its utility in biomedical and industrial applications .
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(11-15-12-27-23-13-26-10-9-16(15)23)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21-22,27H,11,14H2,(H,28,31)(H,29,30) |
InChI Key |
NYVOLNQTIBBXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CN=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)




![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)
![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)



![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)


